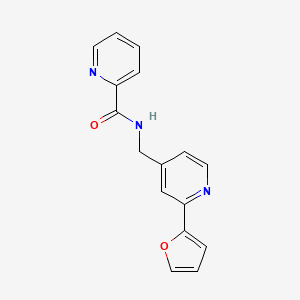

N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(13-4-1-2-7-17-13)19-11-12-6-8-18-14(10-12)15-5-3-9-21-15/h1-10H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVAKZFVUATVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(furan-2-yl)pyridine with picolinic acid under specific conditions to form the desired product. The reaction may involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and pyridine rings play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide with analogous compounds, focusing on structural features, synthesis, and functional properties.

Furan-Pyridine Hybrids

Key Observations :

- NB513 shares the furan-picolinamide motif but incorporates a pyrrolopyridine extension, enhancing its role as a dual epigenetic inhibitor .

- Ranitidine derivatives (e.g., nitroacetamide) lack the pyridine-picolinamide bridge but retain furan, highlighting divergent metabolic pathways .

- Indolinone-acetamide hybrids () prioritize isoxazole/quinoline substituents over furan, correlating with distinct activity profiles .

Picolinamide Derivatives

Key Observations :

- Compound 30 demonstrates high synthetic efficiency (94% yield) via reductive amination, contrasting with the target compound’s likely multi-step furan-pyridine coupling .

- Chloro- and phenyl-substituted picolinamides () prioritize hydrophobic interactions, whereas the target compound’s furan may enhance π-stacking .

Crystallographic and Stability Data

The hemihydrate structure of N-methyl-4-(4-pivalamidophenyl-sulfanyl)picolinamide () reveals a hydrogen-bonded network involving picolinamide and water molecules. By comparison, the target compound’s furan-pyridine system may reduce crystallinity due to steric hindrance from the methylene bridge .

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural arrangement that contributes to its biological activity. The compound consists of a furan ring attached to a pyridine moiety, which is further linked to a picolinamide group. This structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The interaction with these targets can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

- Anti-inflammatory Effects : It has been shown to reduce the production of pro-inflammatory cytokines, potentially through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in TNF-alpha production | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Studies and Research Findings

-

Antimicrobial Studies :

A study investigated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics. -

Anti-inflammatory Research :

In vitro experiments demonstrated that this compound could significantly reduce the secretion of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism whereby the compound may be effective in treating inflammatory diseases. -

Structure–Activity Relationship (SAR) :

Research into the SAR of related compounds has provided insights into how modifications to the furan and pyridine rings can enhance or diminish biological activity. For instance, substituents on the pyridine ring were found to significantly affect binding affinity and selectivity towards specific targets.

Q & A

Q. What are the recommended synthetic routes for preparing N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyridine-furan hybrid scaffold via Suzuki-Miyaura coupling between 2-furylboronic acid and a halogenated pyridine derivative (e.g., 4-bromopyridine) under palladium catalysis .

- Step 2: Functionalization of the pyridine ring with a methyl group via reductive amination or alkylation, followed by coupling with picolinamide using carbodiimide-based reagents (e.g., EDC/HOBt) .

Optimization Tips: - Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, gradient elution) is recommended for intermediates .

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR: - and -NMR to verify aromatic protons (e.g., furan δ 6.3–7.5 ppm, pyridine δ 8.0–8.5 ppm) and amide carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] expected for CHNO: 304.1086) .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtainable .

Q. What physicochemical properties are critical for formulating this compound in biological assays?

Methodological Answer: Key properties include:

- Solubility: Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS) adjusted to physiological pH. Use dynamic light scattering (DLS) to detect aggregation .

- LogP: Determine experimentally via shake-flask method or predict using software (e.g., ChemAxon) to assess lipophilicity (~2.5–3.5 expected due to furan and pyridine moieties) .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound across studies be resolved?

Methodological Answer: Address discrepancies through:

- Standardized Assays: Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for cytotoxicity).

- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to off-target effects .

- Batch Analysis: Compare purity (>95% by HPLC) and stereochemical consistency (if applicable) between synthetic batches .

Q. What in silico strategies are effective for predicting the compound’s binding affinity to kinase targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., VEGFR2 or EGFR). Focus on hydrogen bonding with the amide group and π-π stacking with the pyridine ring .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Asp1046 in VEGFR2) .

- QSAR Models: Train models using datasets of pyridine/furan derivatives to correlate substituent effects (e.g., trifluoromethoxy groups) with IC values .

Q. How can reaction scalability challenges be mitigated during large-scale synthesis?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors for Suzuki-Miyaura coupling to improve heat/mass transfer and reduce Pd catalyst loading .

- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling to enhance sustainability and ease of purification .

- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. What mechanistic studies are recommended to elucidate the compound’s anti-inflammatory activity?

Methodological Answer:

- Western Blotting: Quantify inhibition of NF-κB or COX-2 pathways in LPS-stimulated macrophages .

- ROS Scavenging Assays: Measure reduction in intracellular ROS using DCFH-DA fluorescence in RAW264.7 cells .

- Crystallography: Co-crystallize the compound with COX-2 to identify binding modes and guide SAR .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

Methodological Answer:

- Bioisosteric Replacement: Substitute the furan ring with thiophene (improves metabolic stability) or pyrimidine (enhances water solubility) .

- Prodrug Design: Introduce phosphate esters at the amide group to increase oral bioavailability .

- Cytochrome P450 Screening: Use human liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) for targeted deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.